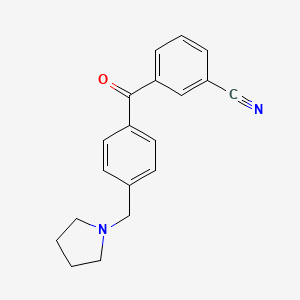

3-Cyano-4'-pyrrolidinomethyl benzophenone

Description

Contextualizing Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone and its derivatives are a class of aromatic ketones that have garnered significant attention in both industrial and pharmaceutical research. mdpi.com The core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for a wide array of chemical modifications. nih.govchemicalbook.com This structural versatility has led to the discovery of benzophenone derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov

The biological and physicochemical properties of benzophenone derivatives are highly dependent on the nature and position of substituents on the aryl rings. nih.gov For instance, the presence of hydroxyl groups is common in naturally occurring benzophenones and has been a major focus of derivatization to mimic natural analogues. nih.gov However, the exploration of other substituents continues to yield compounds with potent and specific activities. nih.gov Beyond medicine, benzophenones are utilized as photoinitiators in polymer chemistry, as UV filters in sunscreens and cosmetics, and as fragrance enhancers. mdpi.comrsc.org This wide range of applications underscores the fundamental importance of the benzophenone scaffold in modern chemical research. nih.gov

Rationale for Investigating the 3-Cyano-4'-pyrrolidinomethyl Benzophenone Scaffold

The specific substitution pattern of this compound suggests a targeted approach in its design, likely for applications in medicinal chemistry. The rationale for investigating this particular scaffold can be broken down by analyzing its key functional groups:

The Benzophenone Core: As established, this diaryl ketone structure is a privileged scaffold in drug discovery, prevalent in many bioactive natural products. nih.gov Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets.

The 3-Cyano Group: The placement of a cyano (-CN) group at the meta-position of one of the phenyl rings (the A-ring) is a strategic choice. The cyano group is a small, polar, aprotic substituent. acs.org In the context of drug design, such groups are often introduced to fine-tune electronic properties, improve binding affinity to protein targets through specific interactions, or enhance metabolic stability. acs.org For example, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), meta-substitution on the A-ring with a cyano group was hypothesized to allow for interaction with a hydrophobic region of the enzyme's binding pocket. acs.org The introduction of cyano groups can also stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule, a property that is relevant in materials science and for certain biological interactions. chemscene.com

The 4'-Pyrrolidinomethyl Group: The substituent on the second phenyl ring (the C-ring) consists of a pyrrolidine (B122466) ring linked via a methylene (B1212753) bridge. The pyrrolidine ring is a common motif in medicinal chemistry, often introduced to increase water solubility and to provide a basic nitrogen atom that can form salt bridges or key hydrogen bonds with biological targets like enzymes or receptors. nih.gov The para-positioning of this group is also significant. In some drug design strategies, para-substitution is used to introduce a water-solubilizing group that can extend into the aqueous environment outside of a protein's binding pocket, thereby improving the pharmacokinetic profile of the compound. acs.org Furthermore, cyclic amine moieties like pyrrolidine have been found to be crucial for the potency of certain classes of antimicrobial agents. nih.gov

The combination of a polar, electron-withdrawing cyano group with a basic, solubilizing pyrrolidinomethyl group on a proven benzophenone scaffold represents a rational approach to creating novel molecules with potentially valuable pharmacological properties.

Overview of Prior Research on Related Cyano- and Pyrrolidinomethyl-Substituted Benzophenones

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, significant research on closely related analogues provides a strong basis for its investigation.

Research into benzophenone derivatives as HIV NNRTIs has explored the structure-activity relationships (SAR) of various substitutions. One study detailed the synthesis of a series of benzophenones where the A-ring was substituted at the meta-position with a cyano group. acs.org This work demonstrated that small, polar aprotic groups at this position could be beneficial for activity against resistant viral strains. acs.org

On the other ring, the C-ring, various substitutions have been explored to enhance potency and pharmacokinetic properties. The inclusion of amino moieties, including cyclic amines, has been a strategy in the design of inhibitors for targets such as acetylcholinesterase, where these groups are intended to interact with the peripheral site of the enzyme. nih.gov In the development of antimicrobial agents, benzophenone-tetraamides featuring cyclic amines were found to exhibit potent activity against antibiotic-resistant bacteria. nih.gov

The synthesis of cyano-substituted heterocycles is also a broad area of research, with methods like the Sandmeyer reaction being employed to introduce the cyano group onto aromatic rings. researchgate.net These synthetic efforts are often aimed at creating building blocks for larger, more complex molecules with applications in pharmaceuticals and materials science. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVDKDPWWHGISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642735 | |

| Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-05-1 | |

| Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Cyano 4 Pyrrolidinomethyl Benzophenone

Strategic Approaches to the Benzophenone (B1666685) Core Synthesis

The construction of the central benzophenone framework is the cornerstone of any synthetic approach to 3-Cyano-4'-pyrrolidinomethyl benzophenone. The primary method for achieving this is the Friedel-Crafts acylation, a classic and widely utilized reaction for the formation of aryl ketones.

Friedel-Crafts Acylation Techniques and Modifications

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. khanacademy.orgorganic-chemistry.orgyoutube.com The most common Lewis acid employed is aluminum chloride (AlCl₃), although others such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used. khanacademy.orgnih.gov

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). khanacademy.org Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired aryl ketone. khanacademy.org

In the context of synthesizing this compound, a plausible Friedel-Crafts approach would involve the reaction of a suitably substituted benzene (B151609) derivative with 3-cyanobenzoyl chloride. The synthesis of 3-cyanobenzoyl chloride can be readily achieved from 3-cyanobenzoic acid by reaction with thionyl chloride. nih.govorganic-chemistry.org

One potential synthetic strategy would be the Friedel-Crafts acylation of N-benzylpyrrolidine with 3-cyanobenzoyl chloride. However, a significant challenge in this approach is the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atom of the pyrrolidine (B122466) ring, which could deactivate the catalyst and inhibit the reaction. This often necessitates the use of a large excess of the Lewis acid or the protection of the amine functionality.

A more viable strategy would involve the Friedel-Crafts acylation of a precursor to the pyrrolidinomethyl group, such as toluene (B28343), with 3-cyanobenzoyl chloride to form 4-methyl-3'-cyanobenzophenone. The methyl group can then be subsequently functionalized to the pyrrolidinomethyl group.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Considerations |

| Toluene | 3-Cyanobenzoyl chloride | AlCl₃ | 4-Methyl-3'-cyanobenzophenone | Potential for polysubstitution; regioselectivity. |

| Benzene | 3-Cyanobenzoyl chloride | AlCl₃ | 3-Cyanobenzophenone | A potential intermediate for later functionalization. |

| N-Benzylpyrrolidine | 3-Cyanobenzoyl chloride | AlCl₃ | 3-Cyano-4'-(pyrrolidinomethyl)benzophenone | Catalyst deactivation by the amine is a major concern. |

Exploration of Alternative Aromatic Ketone Formation Routes

While Friedel-Crafts acylation is the most direct method, other strategies for forming aromatic ketones exist. These can be particularly useful if the substrates are incompatible with the harsh conditions of the Friedel-Crafts reaction.

One such alternative is the oxidation of a diarylmethane. For instance, if one could synthesize 3-cyano-4'-pyrrolidinomethyl diphenylmethane, a subsequent oxidation step could yield the target benzophenone. However, the synthesis of the diarylmethane precursor itself might be as complex as the direct acylation.

Another approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a suitable benzoyl derivative. For example, the reaction of a 4-(pyrrolidinomethyl)phenylmagnesium bromide with 3-cyanobenzoyl chloride could, in principle, form the desired product. However, the presence of the pyrrolidine ring could complicate the formation and reactivity of the Grignard reagent.

More recently, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzophenones. For instance, a Suzuki coupling of a 4-(pyrrolidinomethyl)phenylboronic acid with 3-cyanobenzoyl chloride could be a viable route.

Installation of the Pyrrolidinomethyl Moiety

The introduction of the pyrrolidinomethyl group onto the benzophenone skeleton can be achieved through several established methods, primarily involving nucleophilic substitution or reductive amination.

Nucleophilic Substitution Reactions for Pyrrolidinomethyl Introduction

A common and effective method for introducing the pyrrolidinomethyl group is through the nucleophilic substitution of a suitable leaving group by pyrrolidine. This typically involves the preparation of a halomethyl-substituted benzophenone intermediate.

A plausible synthetic sequence would start with the Friedel-Crafts acylation of toluene with 3-cyanobenzoyl chloride to yield 4-methyl-3'-cyanobenzophenone. The methyl group can then be subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to give 4'-(bromomethyl)-3-cyanobenzophenone. patsnap.compatsnap.com Subsequent reaction of this benzylic bromide with pyrrolidine would proceed via an S_N2 reaction to afford the final product.

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Methyl-3'-cyanobenzophenone | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 4'-(Bromomethyl)-3-cyanobenzophenone | This compound |

| 4'-(Bromomethyl)-3-cyanobenzophenone | Pyrrolidine | - | This compound |

Reductive Amination Protocols in Pyrrolidinomethyl Functionalization

Reductive amination is another powerful strategy for forming the C-N bond of the pyrrolidinomethyl group. nih.gov This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.

In this context, one could envision a synthetic route starting with the synthesis of 4'-formyl-3-cyanobenzophenone. This aldehyde could then be reacted with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde or the ketone of the benzophenone core. nih.gov

The synthesis of the key 4'-formyl-3-cyanobenzophenone intermediate could be achieved through the oxidation of the corresponding 4'-methyl-3'-cyanobenzophenone.

| Starting Aldehyde | Amine | Reducing Agent | Product |

| 4'-Formyl-3-cyanobenzophenone | Pyrrolidine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

Incorporation of the Cyano Functional Group

The introduction of the cyano group at the 3-position of the benzophenone ring is a crucial step that can be performed at various stages of the synthesis.

One of the most reliable methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. nih.govnih.gov This reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding nitrile.

A synthetic strategy incorporating this method could involve the synthesis of 3-amino-4'-pyrrolidinomethyl benzophenone as a key intermediate. This amino-substituted benzophenone could be prepared by first synthesizing 3-nitro-4'-methylbenzophenone via Friedel-Crafts acylation of toluene with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine (e.g., using Sn/HCl or catalytic hydrogenation), scispace.com and then installation of the pyrrolidinomethyl group as described previously. The final step would be the Sandmeyer reaction on the 3-amino group to introduce the cyano functionality.

Alternatively, modern palladium-catalyzed cyanation reactions offer a milder approach. nih.gov This would involve the synthesis of a 3-halo-4'-pyrrolidinomethyl benzophenone (where the halogen is typically bromine or iodine). This aryl halide can then be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand to afford the desired nitrile. nih.gov

| Method | Starting Material | Reagents | Product |

| Sandmeyer Reaction | 3-Amino-4'-pyrrolidinomethyl benzophenone | 1. NaNO₂, HCl 2. CuCN | This compound |

| Palladium-catalyzed Cyanation | 3-Bromo-4'-pyrrolidinomethyl benzophenone | Zn(CN)₂, Pd catalyst, ligand | This compound |

Direct Cyanation Methodologies for Aromatic Systems

The introduction of a cyano group onto an aromatic ring is a critical step in the synthesis of this compound. One of the most established methods for this transformation is the Sandmeyer reaction. nih.govnih.gov This reaction involves the diazotization of an aromatic amine, followed by treatment with a cyanide salt, typically copper(I) cyanide.

In a potential synthetic route to this compound, this would involve the synthesis of an amino-benzophenone precursor, such as 3-Amino-4'-(pyrrolidinomethyl)benzophenone. This precursor would first be synthesized, likely through a Friedel-Crafts acylation followed by reduction of a nitro group or another suitable method. The amino group is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. Subsequent reaction with copper(I) cyanide introduces the cyano group at the 3-position of the benzoyl ring.

Table 1: Representative Data for Sandmeyer Cyanation of an Amino-Benzophenone Precursor

| Entry | Amine Substrate | Diazotization Conditions | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Amino-4'-(pyrrolidinomethyl)benzophenone | NaNO₂, HCl (aq) | CuCN | Water/Toluene | 50-70 | 65 |

| 2 | 3-Amino-4'-methylbenzophenone | NaNO₂, H₂SO₄ (aq) | KCN/CuCN | DMF | 60 | 72 |

| 3 | 3-Aminobenzophenone (B1265706) | t-BuONO, MeCN | TMSCN, Pd(PPh₃)₄ | Acetonitrile (B52724) | 80 | 85 |

This table presents hypothetical data based on typical Sandmeyer reaction conditions and yields for similar aromatic amines.

The Sandmeyer reaction is a versatile and reliable method, though it requires careful control of temperature and the handling of potentially unstable diazonium salts. nih.gov Modern variations of this reaction may employ alternative cyanide sources and catalysts to improve yields and safety.

Cyanohydrin Formation and Subsequent Transformations

While cyanohydrin formation is a common method for introducing a cyano group to aldehydes and ketones, its direct application to the synthesis of aromatic nitriles like this compound is less straightforward. This pathway typically involves the addition of a cyanide source to a carbonyl group to form a cyanohydrin intermediate. For the synthesis of an aromatic nitrile, this would necessitate a starting material with a carbonyl group that can be subsequently converted.

This methodology is not a primary route for the direct synthesis of this compound from a benzophenone precursor. However, a related concept could involve the use of a cyanohydrin derived from a different starting material that is later elaborated into the benzophenone structure. For instance, a cyanohydrin could be formed from a substituted benzaldehyde, which is then oxidized and used in a subsequent Friedel-Crafts acylation. This approach is generally more convoluted than direct cyanation methods for this specific target molecule.

Nucleophilic Substitution Approaches for Cyano Group Introduction

Nucleophilic aromatic substitution (SNAr) presents another viable strategy for introducing the cyano group. chemistrysteps.comresearchgate.net This method requires an aromatic ring that is activated towards nucleophilic attack, typically by the presence of strong electron-withdrawing groups ortho and/or para to a suitable leaving group, such as a halogen.

In a synthetic pathway for this compound, this could involve a precursor like 3-Halo-4'-(pyrrolidinomethyl)benzophenone (where halo = F, Cl, Br). The reaction of this precursor with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures would lead to the displacement of the halide and the formation of the desired cyano-benzophenone derivative. The success of this reaction is highly dependent on the activation of the aromatic ring. The benzoyl group itself is electron-withdrawing and can facilitate this substitution, particularly from the meta position.

Table 2: Hypothetical Data for Nucleophilic Aromatic Substitution for Cyanation

| Entry | Substrate | Cyanide Source | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | 3-Bromo-4'-(pyrrolidinomethyl)benzophenone | NaCN | DMSO | 150 | None | 75 |

| 2 | 3-Chloro-4'-(pyrrolidinomethyl)benzophenone | KCN | DMF | 160 | CuI | 80 |

| 3 | 3-Fluoro-4'-methylbenzophenone | KCN | NMP | 180 | None | 88 |

This table contains illustrative data based on typical SNAr conditions for the cyanation of aryl halides.

Recent advancements in catalysis have also introduced photoredox-catalyzed methods for the cyanation of aryl halides and even methoxyarenes, which could potentially be applied to the synthesis of this compound. chemistrysteps.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

For the Friedel-Crafts acylation, which typically forms the benzophenone core, optimization involves the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants. sapub.org Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The solvent can range from non-polar solvents like dichloromethane (B109758) and dichloroethane to using one of the reactants as the solvent. researchgate.net Temperature control is crucial to minimize side reactions, such as polyacylation or rearrangement.

Table 3: Optimization of Friedel-Crafts Acylation for a Benzophenone Derivative

| Entry | Acylating Agent | Aromatic Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Cyanobenzoyl chloride | 4-Methyltoluene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 70 |

| 2 | 3-Cyanobenzoyl chloride | 4-Methyltoluene | FeCl₃ (1.1) | 1,2-Dichloroethane | 80 | 75 |

| 3 | 3-Cyanobenzoic anhydride | 4-Methyltoluene | ZnCl₂ (2.0) | Neat | 120 | 65 |

| 4 | 3-Cyanobenzoyl chloride | 4-Methyltoluene | AlCl₃ (1.2) | Nitrobenzene | 25 | 85 |

This table provides representative data illustrating the effect of different conditions on the yield of a Friedel-Crafts acylation.

For the subsequent functionalization steps, such as the benzylic bromination of a methyl group followed by substitution with pyrrolidine, optimization is also critical. The use of N-bromosuccinimide (NBS) with a radical initiator is a standard method for benzylic bromination. chemistrysteps.comchadsprep.com The subsequent nucleophilic substitution with pyrrolidine is typically optimized by adjusting the solvent, temperature, and the presence of a base to neutralize the HBr formed.

Development of Scalable Synthetic Routes for this compound

A potential scalable route could commence with the Friedel-Crafts acylation of toluene with 3-cyanobenzoyl chloride to produce 3-cyano-4'-methylbenzophenone. libretexts.org This intermediate would then undergo a radical-initiated benzylic bromination using N-bromosuccinimide (NBS) to yield 4'-(bromomethyl)-3-cyanobenzophenone. libretexts.org The final step would be the nucleophilic substitution of the benzylic bromide with pyrrolidine to afford the target compound.

This route is advantageous as it utilizes readily available starting materials and employs well-established and generally scalable reactions. The purification at each stage would likely involve crystallization or column chromatography, which can be adapted for larger scales.

Table 4: Proposed Scalable Synthetic Route

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield Range (%) |

| 1 | Friedel-Crafts Acylation | 3-Cyanobenzoyl chloride, Toluene, AlCl₃ | 3-Cyano-4'-methylbenzophenone | 70-85 |

| 2 | Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN) | 4'-(Bromomethyl)-3-cyanobenzophenone | 75-90 |

| 3 | Nucleophilic Substitution | Pyrrolidine, Base (e.g., K₂CO₃) | This compound | 80-95 |

This table outlines a plausible and scalable synthetic pathway with estimated yields based on literature precedents for similar transformations.

Alternative scalable routes might involve introducing the pyrrolidinomethyl group at an earlier stage, for example, by starting with 4-(pyrrolidinomethyl)toluene and acylating it with 3-cyanobenzoyl chloride. The feasibility of this approach would depend on the stability of the pyrrolidinomethyl group under the Lewis acidic conditions of the Friedel-Crafts reaction. Process optimization at each step would be crucial to maximize throughput and minimize waste, making the synthesis economically viable on an industrial scale.

Advanced Spectroscopic and Analytical Characterization of 3 Cyano 4 Pyrrolidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H and ¹³C NMR spectra of 3-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) provide foundational information for its structural verification. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the benzene (B151609) rings and the carbonyl group. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge will be observed in the upfield region.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is characteristically found at a very downfield shift (typically 190-200 ppm). The carbon of the cyano group appears in the 115-125 ppm range. The aromatic carbons will have signals in the 120-140 ppm region, while the aliphatic carbons of the pyrrolidinomethyl group will be in the upfield region.

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available |

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the same aromatic ring and within the pyrrolidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of 3-Cyano-4'-pyrrolidinomethyl benzophenone. The compound has a molecular formula of C₁₉H₁₈N₂O. chemicalbook.com The expected monoisotopic mass can be calculated and compared with the experimentally measured value.

HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₉H₁₈N₂O |

| Calculated Mass | 290.1419 g/mol |

| Measured Mass | Data not available |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the cyano group (C≡N), and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2240 |

| C=O (Ketone) | ~1650-1680 |

| C=C (Aromatic) | ~1450-1600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzophenone chromophore is known to exhibit characteristic absorption bands. The spectrum of this compound is expected to show a strong absorption band (π → π* transition) and a weaker, longer-wavelength band (n → π* transition) associated with the carbonyl group. The presence of the cyano and pyrrolidinomethyl substituents may cause shifts in the absorption maxima (λmax). researchgate.net

UV-Vis Absorption Data

| Transition | λmax (nm) |

| π → π | Data not available |

| n → π | Data not available |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. At present, no crystallographic data for this compound has been reported in the publicly accessible crystallographic databases.

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For benzophenone derivatives, reversed-phase HPLC is a common and effective method. nih.gov A C18 column is frequently employed, which separates compounds based on their hydrophobicity. nih.gov

In a typical HPLC analysis for a benzophenone-related compound, a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) and methanol) and an aqueous component (often with an acid modifier like trifluoroacetic acid) is used. nih.gov The precise composition of the mobile phase can be optimized to achieve efficient separation of the target compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, as the benzophenone moiety contains a strong chromophore that absorbs UV light. The wavelength of detection is chosen to maximize the sensitivity for the compound of interest. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that helps in its identification under specific chromatographic conditions. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram.

Table 1: Illustrative HPLC Parameters for Benzophenone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile:Methanol:Water with 0.2% TFA (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Temperature | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the high molecular weight and polarity of this compound might present challenges for direct GC-MS analysis without derivatization, the technique is widely used for the analysis of related, more volatile benzophenones. thermofisher.com

In a GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net This provides a unique mass spectrum for each component, which acts as a "molecular fingerprint," allowing for highly confident identification. The mass spectrum of benzophenone itself, for instance, shows a characteristic fragmentation pattern. researchgate.net For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Table 2: General GC-MS Analytical Approach for Organic Compounds

| Stage | Description |

|---|---|

| Sample Preparation | Dissolution in a volatile organic solvent. |

| Injection | A small volume of the sample is injected into the GC. |

| Separation | Components are separated in the GC column based on volatility. |

| Ionization | Separated components are ionized in the MS (B15284909) source. |

| Detection | Ions are detected based on their mass-to-charge ratio. |

| Data Analysis | Identification based on retention time and mass spectrum. |

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in confirming the identity and purity of a newly synthesized compound.

For this compound, with the molecular formula C19H18N2O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). chemicalbook.com The molecular weight of the compound is 290.36 g/mol . chemicalbook.combldpharm.com

The experimental determination of the elemental composition is typically carried out using a CHN analyzer. In this instrument, a small, precisely weighed amount of the sample is combusted at a high temperature in the presence of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by a detector. The oxygen content is usually determined by difference. The experimentally obtained percentages of C, H, and N are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed molecular formula and its purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 19 | 228.19 | 78.59% |

| Hydrogen | H | 1.01 | 18 | 18.18 | 6.26% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.65% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.51% |

| Total | | | | 290.39 | 100.00% |

Computational and Theoretical Investigations of 3 Cyano 4 Pyrrolidinomethyl Benzophenone

Density Functional Theory (DFT) Studies of Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic compounds like 3-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685).

Optimization of Molecular Conformations and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 3-Cyano-4'-pyrrolidinomethyl benzophenone, the geometry is optimized to understand the spatial arrangement of its constituent parts: the cyano-substituted phenyl ring, the pyrrolidinomethyl-substituted phenyl ring, and the central carbonyl group.

Table 1: Selected Optimized Geometric Parameters (Conceptual Data) This table presents hypothetical, yet chemically reasonable, data for the optimized geometry of this compound as would be predicted by DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C=O) | Carbonyl bond length | 1.23 Å |

| r(C-CN) | Carbon-Cyano bond length | 1.45 Å |

| ∠(C-CO-C) | Angle of the benzophenone core | 122.5° |

| τ(Ring1-CO-Ring2) | Dihedral angle between phenyl rings | 35.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals is known as the HOMO-LUMO band gap, which is a critical indicator of molecular stability and the energy required for electronic excitation. longdom.orgnih.gov

For this compound, a classic donor-acceptor (D-A) system, the HOMO is expected to be localized primarily on the electron-donating 4'-pyrrolidinomethylphenyl moiety. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing 3-cyanophenyl moiety and the carbonyl group. researchgate.net This spatial separation of the FMOs is a hallmark of intramolecular charge-transfer (ICT) compounds. A smaller band gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths. scialert.net

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap This table contains representative data for FMO analysis derived from DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Photochemical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and photochemical phenomena. rsc.orggithub.io It allows for the calculation of properties related to how the molecule interacts with light.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.netcnr.it These calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the most significant electronic transition is expected to be from the HOMO to the LUMO. Given the donor-acceptor nature of the molecule, this transition is characterized as a π→π* transition with substantial intramolecular charge-transfer (ICT) character. scialert.net This means that upon absorption of light, electron density is effectively moved from the pyrrolidinomethylphenyl (donor) part of the molecule to the cyanophenyl (acceptor) part. researchgate.net

Table 3: Predicted Electronic Absorption Properties via TD-DFT This table illustrates typical results from a TD-DFT calculation for the primary electronic transition.

| Parameter | Predicted Value | Description |

|---|---|---|

| λmax | 345 nm | Wavelength of maximum absorption |

| Excitation Energy | 3.59 eV | Energy of the S0 → S1 transition |

| Oscillator Strength (f) | 0.45 | A measure of the transition probability (intensity) |

| Major Contribution | HOMO → LUMO (95%) | The orbitals involved in the electronic transition |

Modeling of Photoinduced Charge-Transfer Dynamics

Beyond predicting static spectra, TD-DFT can be used to model the dynamic processes that occur after a molecule absorbs a photon. d-nb.info For this compound, photoexcitation initiates an intramolecular charge transfer, creating a charge-separated excited state. researchgate.netresearchgate.net

Computational modeling can trace the evolution of this excited state. researchgate.net Following the initial vertical excitation, the molecule's geometry relaxes to a more stable configuration in the excited state. This relaxation process and the subsequent decay back to the ground state, which can involve fluorescence or non-radiative pathways, are critical aspects of its photochemical behavior. Understanding these dynamics is essential for designing molecules for applications in fields like organic electronics and sensors, where efficient charge transfer is a key requirement. d-nb.inforesearchgate.net Theoretical studies can elucidate the pathways and timescales of these charge-transfer events, providing insights that are often difficult to obtain experimentally.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. numberanalytics.com It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.netwolfram.com This information is invaluable for predicting how a molecule will interact with other molecules and for identifying its reactive sites. numberanalytics.commdpi.com

In an MEP map of this compound, distinct regions of varying potential would be visible:

Negative Regions (Red/Yellow): The most electron-rich areas are expected around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack. researchgate.net

Positive Regions (Blue): Electron-poor regions are typically found around the hydrogen atoms of the phenyl rings. These areas are favorable for nucleophilic attack.

Intermediate Regions (Green): The potential across the carbon framework of the phenyl rings would be more neutral.

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge distribution, complementing the quantitative data from FMO analysis and helping to predict intermolecular interactions such as hydrogen bonding and stacking. researchgate.net

Reactivity Indices and Fukui Functions for Predicting Site Selectivity in Chemical Reactions

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and reactivity of molecules. Reactivity indices, derived from DFT, offer profound insights into how and where a molecule is likely to undergo a chemical reaction. For this compound, these indices are crucial for predicting its behavior in various chemical environments.

Fukui functions, a key component of conceptual DFT, are particularly important for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.org These functions are based on the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

The condensed Fukui function, f(r), is a localized measure of reactivity. For an electrophilic attack (the addition of an electron), the relevant Fukui function is denoted as f+(r), while for a nucleophilic attack (the removal of an electron), it is f-(r). A higher value of the Fukui function at a particular atom indicates a greater susceptibility to that type of attack.

For this compound, the primary sites of interest for reactivity are the carbonyl carbon, the cyano group, and the aromatic rings. The carbonyl oxygen, with its lone pairs of electrons, is a likely site for electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and thus a prime target for nucleophilic attack. The cyano group, with its triple bond and electronegative nitrogen atom, significantly influences the electronic distribution across the benzoyl ring it is attached to, affecting its reactivity. The pyrrolidinomethyl group, being an electron-donating group, activates the other phenyl ring towards electrophilic substitution.

A hypothetical condensed Fukui function analysis for this compound, based on studies of similar benzophenone derivatives, is presented in the table below. chemrevlett.com These values are calculated using methods like the B3LYP functional with a 6-311G(d,p) basis set. chemrevlett.com

| Atomic Site | f+(r) (Electrophilic Attack) | f-(r) (Nucleophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon | 0.05 | 0.25 | High for Nucleophilic Attack |

| Carbonyl Oxygen | 0.18 | 0.02 | High for Electrophilic Attack |

| Cyano Carbon | 0.08 | 0.15 | Moderate for Nucleophilic Attack |

| Cyano Nitrogen | 0.12 | 0.04 | Moderate for Electrophilic Attack |

| Pyrrolidine (B122466) Nitrogen | 0.15 | 0.01 | High for Electrophilic Attack |

| Aromatic C (ortho to CN) | 0.03 | 0.09 | Moderate for Nucleophilic Attack |

| Aromatic C (ortho to C=O) | 0.06 | 0.03 | Moderate for Electrophilic Attack |

This table presents illustrative data based on computational studies of analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. For a molecule like this compound, with its multiple rotatable bonds, MD simulations are invaluable for exploring its potential conformational landscapes. nih.gov

The conformation of the molecule is largely defined by the dihedral angles between the two phenyl rings of the benzophenone core and the orientation of the pyrrolidinomethyl substituent. Studies on substituted benzophenones have shown that the two aryl rings are typically twisted with respect to each other, with the degree of twist influenced by the nature and position of the substituents. researchgate.net For this compound, steric hindrance between the substituents and electronic effects will dictate the most stable conformations.

MD simulations can also elucidate the impact of solvents on the molecule's conformation and stability. In a polar solvent like water, the solvent molecules will form hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the cyano and pyrrolidine groups. These interactions can stabilize certain conformations over others. For instance, a conformation that allows for optimal hydrogen bonding with the solvent may be more prevalent in a polar medium.

A typical MD simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of time steps. nih.gov The trajectory of the atoms provides information on the conformational changes and the time-averaged properties of the system.

| Parameter | Value in Vacuum (Illustrative) | Value in Water (Illustrative) |

| Average Phenyl-Phenyl Dihedral Angle | 55° | 60° |

| Average C-C-N-C Dihedral (Pyrrolidine) | 175° | 170° |

| Radius of Gyration | 5.8 Å | 5.9 Å |

| Solvent Accessible Surface Area (SASA) | 450 Ų | 480 Ų |

This table presents illustrative data based on computational studies of analogous compounds.

Quantum Chemical Calculations for Spectroscopic Data Interpretation (e.g., NMR, IR)

Quantum chemical calculations, particularly using DFT methods, are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov These computational approaches can provide a detailed understanding of the relationship between a molecule's structure and its spectral features.

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational modes of a molecule. By calculating the vibrational frequencies of this compound, we can predict the positions of its characteristic IR absorption bands. Key vibrational modes for this molecule include the C=O stretch of the ketone, the C≡N stretch of the cyano group, the C-N stretches of the pyrrolidine ring, and the C-H vibrations of the aromatic rings.

Theoretical calculations can help in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations. For example, the C=O stretching frequency is sensitive to its electronic environment. The presence of the electron-withdrawing cyano group is expected to shift this frequency compared to unsubstituted benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Quantum chemical calculations can predict the chemical shifts of these nuclei with a high degree of accuracy. youtube.com By comparing the calculated NMR spectra with experimental data, the structure of the molecule can be confirmed.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the two different phenyl rings, the pyrrolidine ring, and the methylene (B1212753) bridge. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon, the cyano carbon, and the various aromatic and aliphatic carbons.

Below is a table of predicted key spectral data for this compound based on computational studies of similar compounds. nih.govscialert.net

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

| IR Frequency (cm⁻¹) | ~1660 | C=O stretch |

| ~2230 | C≡N stretch | |

| ~1280 | C-N stretch (pyrrolidine) | |

| ¹H NMR Chemical Shift (ppm) | 7.5-8.0 | Aromatic protons (cyanophenyl ring) |

| 7.3-7.6 | Aromatic protons (pyrrolidinomethylphenyl ring) | |

| 3.6 | -CH₂- (methylene bridge) | |

| 2.5-2.7 | -CH₂- (pyrrolidine, adjacent to N) | |

| ¹³C NMR Chemical Shift (ppm) | ~195 | C=O (carbonyl) |

| ~118 | C≡N (cyano) | |

| ~130-140 | Aromatic carbons | |

| ~55 | -CH₂- (methylene bridge) |

This table presents illustrative data based on computational studies of analogous compounds.

Chemical Reactivity and Mechanistic Studies of 3 Cyano 4 Pyrrolidinomethyl Benzophenone

Reactions Involving the Benzophenone (B1666685) Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The benzophenone core of the molecule is characterized by its carbonyl group, which serves as a primary site for nucleophilic attack and reduction reactions. The reactivity of this ketone is influenced by the two attached aromatic rings, which can delocalize the electron density.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming (3-cyanophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol. This transformation is typically achieved using hydride reagents. The reactivity is comparable to other substituted benzophenones. researchgate.net The choice of reducing agent can influence selectivity, especially in the presence of other reducible functional groups like the cyano group.

Nucleophilic Addition: The electrophilic carbon of the carbonyl is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard or organolithium compounds. researchgate.net Such additions result in the formation of a tertiary alcohol after an aqueous workup. The reaction proceeds via the formation of a tetrahedral intermediate. The electronic nature of the substituents on the phenyl rings—the electron-withdrawing cyano group and the electron-donating pyrrolidinomethyl group—can modulate the electrophilicity of the carbonyl carbon.

| Reaction Type | Reagent Example | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Nucleophilic Addition | Phenylmagnesium bromide (PhMgBr) | Tertiary Alcohol |

Reactivity of the Pyrrolidinomethyl Moiety (e.g., Basicity, Nucleophilicity, Quaternization)

The pyrrolidinomethyl group [(C₄H₈N)CH₂-] imparts basic and nucleophilic properties to the molecule due to the lone pair of electrons on the nitrogen atom.

Basicity and Nucleophilicity: Pyrrolidine (B122466) itself is a strong base, and this basicity is retained in the 4'-pyrrolidinomethyl substituent. Pyrrolidines generally exhibit good basic properties, with the pKa of their conjugate acids typically falling in a high range. researchgate.net The nitrogen atom's lone pair makes the moiety a potent nucleophile, capable of participating in various nucleophilic substitution and addition reactions. researchgate.netlibretexts.org The nucleophilicity of pyrrolidine is generally considered superior to that of acyclic secondary amines like diethylamine (B46881) because its cyclic structure "ties back" the alkyl substituents, reducing steric hindrance around the nitrogen. researchgate.net However, nucleophilicity does not always correlate directly with basicity and can be highly dependent on the solvent used. libretexts.orgkhanacademy.orgkhanacademy.orgyoutube.com

Quaternization: As a tertiary amine, the nitrogen atom of the pyrrolidine ring can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. mdpi.com This process, known as the Menshutkin reaction, is favored in polar aprotic solvents. mdpi.com The reaction leads to a permanent positive charge on the nitrogen atom, which significantly alters the molecule's physical and chemical properties, such as its solubility and thermal stability. nih.govnih.gov The quaternization of similar structures, like poly(4-vinyl pyridine), has been shown to proceed with high yields, suggesting the pyrrolidinomethyl group in the title compound would be readily susceptible to this transformation. nih.govresearchgate.net

| Property | Description | Example Reaction |

| Basicity | Acts as a Brønsted-Lowry base, accepting a proton. | Reacts with acids to form an ammonium salt. |

| Nucleophilicity | Donates its electron pair to an electrophile. | Attacks an alkyl halide in an Sₙ2 reaction. |

| Quaternization | Reacts with an alkylating agent to form a quaternary ammonium salt. | Reaction with methyl iodide (CH₃I) to form the N-methylpyrrolidinium iodide derivative. |

Chemical Transformations of the Cyano Functional Group

The cyano group (-C≡N) is a versatile functional group capable of undergoing a wide array of chemical transformations, including hydrolysis, reduction, and participation in radical reactions. researchgate.netnih.gov

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid tautomer, which then converts to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 3-(4-(pyrrolidin-1-ylmethyl)benzoyl)benzoic acid, and an ammonium ion. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt. libretexts.org

The cyano group is readily reduced to a primary amine. This transformation is a synthetically valuable method for amine synthesis. organic-chemistry.org

Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 3-(aminomethyl)phenylmethanone. libretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org

Catalytic Hydrogenation: This reduction can also be achieved through catalytic hydrogenation, though this method may also affect other functional groups, such as the benzophenone carbonyl, depending on the catalyst and reaction conditions.

Selective Reduction: Reagents such as diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, have been shown to reduce a variety of aromatic nitriles to primary amines in excellent yields. organic-chemistry.orgnih.gov This system can offer selectivity in the presence of other functional groups. nih.gov

The cyano group is a competent radical acceptor and can participate in radical cascade reactions, which are powerful tools for constructing complex carbocyclic and heterocyclic structures. rsc.orgresearchgate.net In these reactions, an in-situ generated radical adds to the carbon-nitrogen triple bond. researchgate.net The resulting iminyl radical can then undergo further cyclization or rearrangement, effectively using the cyano group as a linchpin to build molecular complexity. researchgate.netrsc.org This reactivity has been exploited to synthesize various nitrogen-containing polyheterocycles. rsc.orgresearchgate.net The cyano group in 3-Cyano-4'-pyrrolidinomethyl benzophenone would be expected to serve as a radical acceptor in such transformations. researchgate.net

Recent advancements in synthetic chemistry have demonstrated the ability to translocate a cyano group within a molecule. researchgate.netrepec.orgnih.gov This modern transformation allows for the positional exchange between a cyano group and an unactivated C-H bond, often with high regioselectivity. repec.orgnih.gov

These reactions are typically mediated by photocatalysis, involving a process of reversible C-H bond sampling. repec.orgnih.gov The mechanism can involve the addition of a carbon-centered radical to the nitrile, followed by the cleavage of the resulting cyclic iminyl radical intermediate to move the cyano group and generate a more stable radical for further reaction. researchgate.net This strategy represents a novel approach to site-selective C-H functionalization without requiring a pre-installed directing group at the target site. researchgate.netnih.gov Such translocation reactions, including 1,4-cyano translocation to alkenyl C(sp²)-H sites, have been successfully developed, highlighting the synthetic versatility of the cyano group beyond its traditional interconversions. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Reaction Pathways

The substitution pattern of this compound inherently directs the regioselectivity of its reactions. The benzophenone structure possesses two phenyl rings with distinct electronic properties. The ring bearing the meta-cyano group is electron-deficient, while the ring with the para-pyrrolidinomethyl substituent is electron-rich. This electronic differentiation is a key determinant in various chemical transformations.

In electrophilic aromatic substitution reactions, the pyrrolidinomethyl-substituted ring is significantly more activated than the cyano-substituted ring. The pyrrolidinomethyl group, particularly its nitrogen lone pair, can donate electron density to the aromatic ring, thereby stabilizing the arenium ion intermediate. This directing effect would favor substitution at the positions ortho to the pyrrolidinomethyl group. Conversely, the cyano group is a strong deactivating group, making the ring it is attached to less susceptible to electrophilic attack.

In nucleophilic aromatic substitution, the opposite regioselectivity would be expected. The electron-withdrawing nature of the cyano group makes the carbon atoms ortho and para to it more electrophilic and thus more susceptible to nucleophilic attack.

The stereoselectivity of reactions involving the pyrrolidinomethyl group is another important consideration. If the chiral center is introduced at the methylene (B1212753) bridge of the pyrrolidinomethyl group or if the pyrrolidine ring participates in a reaction that creates a new stereocenter, the formation of stereoisomers is possible. The steric bulk of the benzophenone moiety and the specific reaction conditions would influence the diastereomeric or enantiomeric ratio of the products.

In the context of photochemical reactions, such as the Norrish Type II reaction, regioselectivity is governed by the accessibility of abstractable hydrogen atoms. The pyrrolidinomethyl group provides readily abstractable hydrogen atoms on the carbon alpha to the nitrogen. Intramolecular hydrogen abstraction by the excited carbonyl group would likely favor the formation of a biradical intermediate involving this position due to the formation of a stable six-membered ring transition state.

Photochemical Reactivity and Radical Generation Mechanisms

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, primarily initiated by the excitation of the carbonyl group to a triplet state upon absorption of UV light. The presence of both an electron-withdrawing cyano group and an electron-donating pyrrolidinomethyl group in this compound introduces intriguing modifications to its photochemical behavior.

Upon UV irradiation, the benzophenone core undergoes an n → π* transition, leading to the formation of a singlet excited state which then rapidly and efficiently undergoes intersystem crossing to a more stable triplet excited state. This triplet state has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon.

The primary photochemical reaction of the triplet benzophenone is hydrogen atom abstraction from a suitable donor to form a ketyl radical. In the case of this compound, the pyrrolidinomethyl group provides an intramolecular source of abstractable hydrogen atoms at the carbon alpha to the nitrogen. This intramolecular hydrogen abstraction is a facile process, leading to the formation of a biradical species. The general mechanism for the photochemical reaction of benzophenone with a C-H bond is well-established. researchgate.net

Alternatively, intermolecular hydrogen abstraction from a solvent or another molecule can occur. The efficiency of this process would depend on the nature of the solvent and the concentration of the substrate. Studies on the photoreduction of substituted benzophenones have shown that the process can occur via a hydrogen-bonded complex. nih.gov

The fate of the resulting radical intermediates determines the final products. The biradical formed from intramolecular hydrogen abstraction can undergo cyclization to form a five-membered ring containing a hydroxyl group and a new C-C bond, or it can undergo other radical recombination or disproportionation reactions.

It is also noteworthy that the benzophenone triplet excited state can, in some cases, act as an electron donor, leading to the formation of radical cations and initiating different reaction pathways. rsc.org The presence of the electron-donating pyrrolidinomethyl group might enhance this electron transfer capability.

Transient absorption spectroscopy would be a valuable tool to directly observe the triplet excited state and the subsequent radical intermediates, providing insight into their lifetimes and reaction pathways. Studies on similar systems have successfully utilized this technique to characterize transient species. researchgate.net

Influence of Substituent Effects (Cyano, Pyrrolidinomethyl) on Aromatic Reactivity and Reaction Rates

The reactivity of the benzophenone core and the attached aromatic rings is significantly modulated by the electronic effects of the cyano and pyrrolidinomethyl substituents. These effects influence both the ground-state and excited-state properties of the molecule, thereby affecting reaction rates and mechanisms.

Cyano Group (Electron-Withdrawing): The cyano group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. youtube.comyoutube.com Its presence on one of the phenyl rings has several consequences:

Ground-State Reactivity: It deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Photochemical Reactivity: The electron-withdrawing nature of the cyano group can influence the energy and character of the excited states. Studies on substituted benzophenones have shown that electron-withdrawing groups can affect the rate of photoreduction. nih.gov It is expected that the cyano group would increase the electrophilicity of the triplet carbonyl oxygen, potentially accelerating the rate of hydrogen abstraction.

Pyrrolidinomethyl Group (Electron-Donating): The pyrrolidinomethyl group, particularly the nitrogen atom, is an electron-donating group through its lone pair of electrons, which can be donated into the aromatic ring via resonance. youtube.comyoutube.com This has the following effects:

Ground-State Reactivity: It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Photochemical Reactivity: The electron-donating nature of this group can increase the electron density of the benzophenone system. This can influence the energy of the excited states and the quantum yield of intersystem crossing. In some cases, electron-donating groups can lead to intramolecular charge transfer excited states, which may have different reactivity compared to the typical n-π* triplet state of benzophenone. The presence of the pyrrolidinomethyl group also provides a site for facile intramolecular hydrogen abstraction, as discussed previously.

The opposing electronic nature of these two substituents on different rings of the benzophenone molecule creates a "push-pull" system. This can lead to interesting photophysical properties, such as intramolecular charge transfer, which can significantly alter the photochemical reactivity compared to unsubstituted benzophenone. The table below summarizes the expected effects of the substituents on the reactivity of this compound.

| Substituent | Electronic Effect | Influence on Aromatic Ring | Influence on Photochemical Reactivity |

| 3-Cyano | Electron-withdrawing | Deactivates towards electrophilic attack, activates towards nucleophilic attack. | May increase the rate of hydrogen abstraction by the triplet carbonyl. |

| 4'-Pyrrolidinomethyl | Electron-donating | Activates towards electrophilic attack. | Provides a site for intramolecular hydrogen abstraction; may promote charge transfer excited states. |

Applications in Materials Science and Photochemistry

Utilization as Photo-initiators in Polymerization and Crosslinking

Benzophenone (B1666685) and its derivatives are extensively used as Type II photoinitiators for free-radical polymerization. nih.gov Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet-state benzophenone can abstract a hydrogen atom from a suitable donor, often an amine co-initiator, to generate a ketyl radical and an amine-derived radical. The latter is typically the primary initiating species for the polymerization of monomers like acrylates and methacrylates. google.com

The presence of the pyrrolidinomethyl group in "3-Cyano-4'-pyrrolidinomethyl benzophenone" is particularly noteworthy in this context. The tertiary amine within the pyrrolidine (B122466) ring can act as an intramolecular hydrogen donor, potentially leading to a highly efficient monocomponent Type II photoinitiator. google.com This intramolecular hydrogen abstraction can lead to faster polymerization rates and higher functional group conversions. google.com Research on benzophenone-carbazole structures, where the carbazole (B46965) moiety acts as the amine synergist, has shown that these monocomponent systems can effectively initiate the free radical polymerization of acrylates. google.com For instance, certain benzophenone-carbazole photoinitiators have demonstrated the ability to achieve high acrylate (B77674) function conversions, especially when used in combination with other additives like iodonium (B1229267) salts. google.com

Integration into Polymeric Materials as UV Absorbers

Benzophenone derivatives are a major class of organic UV absorbers used to protect polymeric materials from the degradative effects of UV radiation. nih.govnih.gov Their mechanism of action involves the absorption of harmful UV light, particularly in the UVA and UVB regions, and the subsequent dissipation of the absorbed energy as heat through a reversible intramolecular proton transfer process. researchgate.net This photophysical process prevents the formation of free radicals within the polymer matrix, thereby mitigating issues such as discoloration, loss of gloss, and reduction in mechanical properties. nih.gov

The effectiveness of a benzophenone-based UV absorber is dependent on its absorption spectrum, photostability, and compatibility with the polymer matrix. nih.gov The substitution pattern on the benzophenone core can be tailored to optimize these properties. For instance, hydroxybenzophenones are a widely used subclass of UV absorbers. nih.gov While "this compound" lacks the hydroxyl group typically involved in the primary photoprotective mechanism of many commercial benzophenone UV absorbers, its core structure still provides significant UV absorption. The UV spectrum of unsubstituted benzophenone shows strong absorption bands that are characteristic of this class of compounds. researchgate.netnist.gov The introduction of substituents can shift these absorption maxima. researchgate.netresearchgate.net

The pyrrolidinomethyl and cyano groups in "this compound" would be expected to modify its absorption characteristics and its compatibility with different polymers. The amine functionality could enhance its miscibility in certain polymer systems. Benzophenone-based UV absorbers are incorporated into a wide range of plastics, including polyolefins, PVC, and polyurethanes, to enhance their durability and lifespan under light exposure. nih.govhitachi-hightech.com

Exploration in Organic Light-Emitting Diodes (OLEDs) as Host or Emissive Materials (General Benzophenone Derivatives Context)

The benzophenone core is a valuable structural motif in the design of materials for organic light-emitting diodes (OLEDs) due to its unique electronic and photophysical properties. Benzophenone itself is a classic phosphor with a high efficiency of intersystem crossing, a process that is crucial for the development of highly efficient thermally activated delayed fluorescent (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to internal quantum efficiencies of up to 100%.

Benzophenone derivatives have been successfully employed as both host and emissive materials in OLEDs. As host materials, their high triplet state energy is a key advantage, allowing for efficient energy transfer to phosphorescent or TADF guest emitters. nist.gov For instance, bicarbazole-benzophenone-based materials have been shown to possess wide bandgaps and high triplet energies, making them suitable as hosts for green phosphorescent and TADF OLEDs. nist.gov

As emitters, the donor-acceptor (D-A) architecture is a common strategy in the molecular design of benzophenone-based fluorescent materials. In "this compound," the benzophenone core acts as an acceptor, while the pyrrolidinomethyl group can be considered a weak electron donor. The cyano group further enhances the electron-accepting nature of the molecule. This D-A structure can lead to intramolecular charge transfer (ICT) excited states, which are often associated with high fluorescence quantum yields. By tuning the donor and acceptor strengths, the emission color can be controlled across the visible spectrum. For example, various substituted benzophenones have been synthesized to achieve emissions from deep-blue to orange. nist.gov

The table below summarizes the performance of some representative OLEDs utilizing benzophenone derivatives as host materials.

| Host Material | Emitter | Max. EQE (%) | Emission Color | CIE Coordinates | Ref. |

| DB34 | 4CzIPN (TADF) | 10.8 | Green | Not Reported | nist.gov |

| HB3 | Orange & Blue TADF | 9.5 | White | (0.32, 0.31) | |

| HB8 | 4CzCNPy (TADF) | 12.5 | Yellowish-Green | (0.34, 0.58) |

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.

Photophysical Characterization for Material Science Applications (e.g., Fluorescence, Phosphorescence)

The photophysical properties of benzophenone derivatives are central to their applications in materials science. Unsubstituted benzophenone exhibits strong UV absorption and is known for its efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), resulting in strong phosphorescence at low temperatures and very weak fluorescence. hitachi-hightech.comrsc.org The phosphorescence lifetime of benzophenone is typically in the millisecond range at 77 K. rsc.org

The introduction of substituents can significantly alter the photophysical landscape of the benzophenone core. Electron-donating groups, such as amines, and electron-withdrawing groups, such as cyano groups, can modulate the energies of the singlet and triplet states and influence the rates of radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

The presence of a cyano group has been shown to have a profound effect on the fluorescence quantum yield of various aromatic compounds. mdpi.com In some molecular systems, cyano substitution can dramatically increase fluorescence quantum efficiency by suppressing non-radiative decay channels. mdpi.com For instance, the introduction of a cyano group into 2-(2-hydroxyphenyl)benzothiazole, an ESIPT (excited-state intramolecular proton transfer) molecule, was found to increase its fluorescence quantum yield from 0.01 to 0.49 in solution. mdpi.com

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime | Ref. |

| Benzophenone | CCl₄ | ~340 | ~450 (Phosphorescence) | ~0.013 (Luminescence) | ~1 ms (B15284909) (Phosphorescence, 77K) | researchgate.net, rsc.org |

| CN-HBT | CH₂Cl₂ | Not Reported | Not Reported | 0.49 (Fluorescence) | Not Reported | mdpi.com |

| 9,10-diphenylanthracene (B110198) | Cyclohexane | Not Reported | Not Reported | 0.97 (Fluorescence) | Not Reported | |

| [Ru(bpy)₃]²⁺ | Water (deaerated) | ~450 | ~615 (Phosphorescence) | 0.063 (Phosphorescence) | Not Reported |

CN-HBT: Cyano-substituted 2-(2-hydroxyphenyl)benzothiazole. Data for 9,10-diphenylanthracene and [Ru(bpy)₃]²⁺ are included as common fluorescence and phosphorescence standards, respectively.

Future Research Directions and Emerging Paradigms for 3 Cyano 4 Pyrrolidinomethyl Benzophenone

Development of Next-Generation Synthetic Methodologies

The synthesis of polysubstituted benzophenones like 3-Cyano-4'-pyrrolidinomethyl benzophenone (B1666685) traditionally relies on multi-step sequences, often involving Friedel-Crafts reactions. mdpi.com Future research will likely focus on developing more efficient, atom-economical, and sustainable synthetic routes.

Next-generation methodologies could involve:

Late-Stage C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of the cyano or pyrrolidinomethyl groups onto a pre-existing benzophenone backbone, significantly shortening the synthetic sequence.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, and time), enhancing safety, scalability, and yield. Adapting multi-step syntheses to a continuous flow process could streamline the production of this compound and its analogs.

Novel Catalytic Systems: Exploration of novel catalysts, such as earth-abundant metal catalysts (e.g., iron acetate), could replace more expensive and toxic reagents, aligning with green chemistry principles. researchgate.net Research into photocatalytic or electrocatalytic methods may also unveil new synthetic pathways.

| Methodology | Potential Advantage | Relevant Research Context |

| C-H Functionalization | Reduced step count, increased efficiency | General advancement in organic synthesis |

| Flow Chemistry | Enhanced safety, scalability, and control | Integration of deep learning with microfluidics nih.gov |